5-fluoropyridine-3-thiol
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Overview
Description
5-Fluoropyridine-3-thiol is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. Fluoropyridines are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-aminopyridine followed by fluorination . Another approach is the nucleophilic substitution of 3-chloropyridine with a thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of 5-fluoropyridine-3-thiol often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5-Fluoropyridine-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-fluoropyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-thiol
- 4-Fluoropyridine-3-thiol
- 5-Chloropyridine-3-thiol
- 5-Bromopyridine-3-thiol
Uniqueness
5-Fluoropyridine-3-thiol is unique due to the specific positioning of the fluorine and thiol groups, which confer distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances the compound’s stability and reactivity compared to its chlorinated and brominated analogues .
Properties
CAS No. |
762272-45-7 |
---|---|
Molecular Formula |
C5H4FNS |
Molecular Weight |
129.2 |
Purity |
92 |
Origin of Product |
United States |
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